Hept-6-enylmagnesium bromide

Description

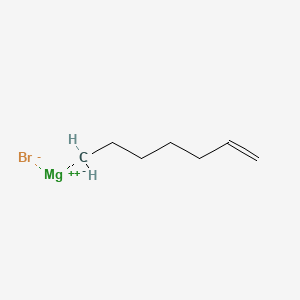

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13BrMg |

|---|---|

Molecular Weight |

201.39 g/mol |

IUPAC Name |

magnesium;hept-1-ene;bromide |

InChI |

InChI=1S/C7H13.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1 |

InChI Key |

JKSIPWWHNFRGHH-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCCC=C.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Hept 6 Enylmagnesium Bromide

Classical Grignard Formation from Corresponding Organic Halides

The most common method for synthesizing Hept-6-enylmagnesium bromide is the direct reaction of 7-bromo-1-heptene (B130210) with magnesium metal. rug.nlchemicalbook.comsigmaaldrich.com This reaction falls under the general class of Grignard reagent preparations, which involve the oxidative insertion of magnesium into a carbon-halogen bond. adichemistry.combyjus.com

Br(CH₂)₅CH=CH₂ + Mg → BrMg(CH₂)₅CH=CH₂

For this reaction to proceed efficiently, the magnesium metal is typically used in the form of turnings or ribbons to maximize the surface area available for reaction. byjus.comwikipedia.org The magnesium surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. stackexchange.commnstate.edu Therefore, activation of the magnesium is a critical step. stackexchange.com

Optimization of Reaction Conditions and Solvent Systems

The success of the Grignard formation hinges on the meticulous control of reaction parameters. Key factors include the choice of solvent, temperature, and the purity of the reactants and apparatus.

Solvent Systems: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. numberanalytics.comlibretexts.orgnumberanalytics.com The lone pair electrons on the oxygen atoms of ether molecules coordinate with the magnesium atom, forming a soluble complex that stabilizes the highly reactive organomagnesium species. libretexts.orgleah4sci.com Commonly used solvents include:

Diethyl ether (Et₂O): A traditional and effective solvent for Grignard reactions. libretexts.org

Tetrahydrofuran (B95107) (THF): Often preferred for less reactive halides, such as alkenyl or aryl halides, due to its superior solvating ability. adichemistry.comleah4sci.com

It is imperative that the solvent is anhydrous, as Grignard reagents are strong bases and will readily react with water, leading to the formation of the corresponding alkane and magnesium hydroxide (B78521) bromide. libretexts.orgbyjus.compageplace.de

Temperature Control: The formation of Grignard reagents is an exothermic process. byjus.com While initial gentle heating may be required to initiate the reaction, the temperature must be carefully controlled to prevent side reactions. numberanalytics.com High concentrations of the alkyl halide and elevated temperatures can favor the formation of Wurtz-type coupling byproducts, such as the dimerization of the organic halide. libretexts.org

Purity of Reactants and Apparatus: All glassware must be scrupulously dried, typically by oven-drying, to remove any adsorbed water. libretexts.org The 7-bromo-1-heptene and the solvent must also be anhydrous. pageplace.de The entire reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture. byjus.com

A summary of optimized reaction conditions is presented in the table below.

| Parameter | Recommended Condition | Rationale |

| Reactant | 7-bromo-1-heptene | Precursor for the hept-6-enyl group. |

| Magnesium | Turnings or ribbon | High surface area for reaction. |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with water and oxygen. |

| Temperature | Gentle heating to initiate, then controlled | Balances reaction rate and side reactions. |

Role of Activation Methods and Initiators

To overcome the passivating magnesium oxide layer and initiate the Grignard reaction, several activation methods and initiators can be employed. wikipedia.orgstackexchange.com

Mechanical Activation: Physically disrupting the oxide layer can expose fresh, reactive magnesium. wikipedia.org This can be achieved by:

Crushing the magnesium pieces with a glass rod. mnstate.edu

Rapid stirring. wikipedia.org

Sonication (using ultrasound). wikipedia.orgbyjus.com

Chemical Activation: The use of activating agents is a common and effective strategy. wikipedia.orgstackexchange.com These agents react with the magnesium surface to clean it and facilitate the Grignard formation. Common activators include:

Iodine: A small crystal of iodine is often added to the magnesium. stackexchange.comresearchgate.net It is believed to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.com

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. wikipedia.orgstackexchange.comresearchgate.net The observation of ethylene bubbles provides a visual cue that the magnesium has been activated. wikipedia.orgstackexchange.com

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. wikipedia.orgstackexchange.com

| Activation Method | Description |

| Mechanical Crushing | Physically breaking the MgO layer to expose fresh Mg. wikipedia.orgmnstate.edu |

| Iodine | A crystal is added to react with and remove the oxide layer. stackexchange.comresearchgate.net |

| 1,2-Dibromoethane | Reacts to form ethylene and MgBr₂, cleaning the Mg surface. wikipedia.orgresearchgate.net |

| Sonication | Ultrasound waves disrupt the passivating layer. wikipedia.orgbyjus.com |

Advanced Approaches to Activated Magnesium Generation for this compound Synthesis

Beyond classical activation methods, more advanced techniques have been developed to generate highly reactive magnesium, which can be particularly useful for challenging Grignard preparations.

Rieke Magnesium: This is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt, such as MgCl₂, with an alkali metal like lithium or potassium. adichemistry.comnih.gov Rieke magnesium has a very high surface area and is free of the passivating oxide layer, allowing for Grignard reagent formation under milder conditions and with substrates that are typically unreactive. adichemistry.com

Hydride-Based Activation: Reagents like diisobutylaluminum hydride (DIBAH) have been shown to effectively activate the magnesium surface. researchgate.netacs.org This method allows for the initiation of the Grignard reaction at lower temperatures, which can improve safety and control, especially on a larger scale. acs.org The use of DIBAH can also help to dry the reaction mixture. researchgate.net

Stereochemical Considerations in the Preparation of Alkenyl Grignard Reagents

For alkenyl Grignard reagents, such as this compound, the stereochemistry of the double bond is generally retained from the starting alkenyl halide. However, in cases where isomerization is possible, such as with allylic Grignard reagents, rapid equilibration between stereoisomers can occur. thieme-connect.de For this compound, the double bond is sufficiently removed from the carbon-magnesium bond, so isomerization of the double bond is not a significant concern during its preparation.

In reactions where a new stereocenter is formed, such as the addition of the Grignard reagent to a prochiral ketone, the stereochemical outcome can often be predicted using models like the Felkin-Anh or Cram's Rule. wikipedia.org The diastereoselectivity of such additions can be influenced by the specific Grignard reagent, the substrate, and the reaction conditions.

Elucidation of Reactivity and Mechanistic Pathways of Hept 6 Enylmagnesium Bromide

Nucleophilic Addition Reactions with Diverse Electrophiles

As a typical Grignard reagent, hept-6-enylmagnesium bromide readily engages in nucleophilic addition reactions. The polarized carbon-magnesium bond renders the terminal alkyl carbon strongly nucleophilic, enabling it to attack electron-deficient centers.

The reaction of this compound with carbonyl compounds is a fundamental and widely utilized transformation for carbon-carbon bond formation. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.com

With aldehydes, the reaction yields secondary alcohols. For instance, the reaction with formaldehyde (B43269) produces oct-7-en-1-ol, while reaction with other aldehydes results in the formation of more substituted secondary alcohols. masterorganicchemistry.comsydney.edu.au Ketones, on the other hand, are converted to tertiary alcohols upon reaction with this compound. masterorganicchemistry.comcolorado.edu

The reaction with esters proceeds through a double addition mechanism. masterorganicchemistry.com The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to afford a tertiary alcohol after acidic workup. masterorganicchemistry.com

| Electrophile | Intermediate | Final Product (after workup) |

| Aldehyde (RCHO) | Tetrahedral alkoxide | Secondary alcohol (RCH(OH)CH₂CH₂CH₂CH₂CH=CH₂) |

| Ketone (R₂C=O) | Tetrahedral alkoxide | Tertiary alcohol (R₂C(OH)CH₂CH₂CH₂CH₂CH=CH₂) |

| Ester (RCOOR') | Ketone | Tertiary alcohol ((CH₂=CH(CH₂)₅)₂C(OH)R) |

Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds.

This compound also adds to the carbon-nitrogen double bond of imines and their derivatives. psu.edu The reaction with simple imines, after hydrolysis of the initial adduct, yields secondary amines. This provides a direct route for the introduction of the hept-6-enyl group to a nitrogen-containing framework.

In reactions with nitriles, Grignard reagents like this compound add to the carbon-nitrogen triple bond to form an intermediate magnesio-imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com This offers a synthetic route to ketones where the hept-6-enyl group is attached to the former nitrile carbon. masterorganicchemistry.com Furthermore, reactions with nitro compounds, specifically nitroarenes, can lead to 1,2-addition to the nitro group, ultimately forming allylic nitrones after rearrangement. thieme-connect.de

The high reactivity of this compound enables it to act as a nucleophile in the ring-opening of epoxides. researchgate.net This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic carbon attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. pressbooks.pub The attack generally occurs at the less sterically hindered carbon of the epoxide ring. pressbooks.pub For example, the reaction with ethylene (B1197577) oxide yields non-8-en-1-ol, effectively adding a two-carbon unit to the Grignard reagent. pressbooks.pub This method is a valuable tool for the synthesis of longer-chain alcohols. masterorganicchemistry.com

Imine and Related Electrophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of this compound extends beyond simple nucleophilic additions. It serves as a potent coupling partner in various transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds with a wide range of organic electrophiles.

In the presence of copper catalysts, this compound can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. nih.govrsc.org While Grignard reagents can add directly to the carbonyl group (1,2-addition), the addition of a copper salt favors the 1,4-addition pathway. nih.gov This is due to the in situ formation of a Gilman-like organocuprate species, which is a softer nucleophile and preferentially attacks the β-carbon of the enone system. organic-chemistry.org This methodology is highly effective for the construction of new carbon-carbon bonds at the β-position of carbonyl compounds.

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving this compound with various organic halides and triflates. nih.gov These reactions, often named after their developers, provide powerful methods for the synthesis of complex organic molecules.

One of the most prominent examples is the Kumada coupling, which involves the reaction of a Grignard reagent with an aryl or vinyl halide catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the cross-coupled product and regenerate the catalyst. wikipedia.orgnrochemistry.com

Another important palladium-catalyzed reaction is the Negishi coupling, which couples an organozinc reagent with an organic halide. wikipedia.org this compound can be readily converted to the corresponding organozinc species by transmetalation with a zinc salt, such as zinc chloride. organic-chemistry.org This organozinc reagent can then participate in the Negishi coupling, which often exhibits greater functional group tolerance compared to the Kumada coupling. wikipedia.orgrsc.org

| Coupling Reaction | Electrophile | Catalyst | Key Intermediate |

| Kumada Coupling | Aryl/Vinyl Halide | Pd or Ni complex | Organopalladium(II) or Organonickel(II) |

| Negishi Coupling | Aryl/Vinyl Halide/Triflate | Pd complex | Organozinc reagent |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Other Transition Metal Catalysis in Organomagnesium Chemistry

While copper and iron complexes are prominent, other transition metals also play a significant role in catalyzing reactions involving organomagnesium compounds like this compound. sigmaaldrich.commdpi.comrsc.orgrsc.org Transition metals are effective catalysts due to their partially filled d-orbitals, which facilitate the donation and acceptance of electrons. sigmaaldrich.com This capability allows for the activation of substrates and the formation of new chemical bonds under milder conditions than non-catalyzed reactions.

Palladium and nickel are particularly noteworthy for their ability to catalyze cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. mdpi.comeie.gruni-muenchen.de These reactions, such as the Suzuki-Miyaura, Negishi, and Kumada-Tamao-Corriu couplings, are fundamental in synthetic organic chemistry. eie.gruni-muenchen.de In the context of Grignard reagents, the Kumada coupling directly utilizes the organomagnesium compound, making it a highly atom-economical process. uni-muenchen.de For instance, palladium- or nickel-catalyzed cross-coupling reactions enable the formation of bonds between organozinc reagents (often derived from Grignard reagents) and various aryl halides. uni-muenchen.de

Rhodium catalysts are effective in activating carbon-hydrogen (C-H) bonds for cross-coupling reactions. sigmaaldrich.com This allows for the direct functionalization of C-H bonds, a process that is gaining increasing interest for its efficiency. sigmaaldrich.com Vanadium catalysts are known for their ability to activate peroxides and facilitate selective oxidation reactions. sigmaaldrich.com

The table below summarizes the applications of various transition metals in catalyzing reactions of organomagnesium reagents.

| Transition Metal | Type of Reaction Catalyzed | Reference |

| Palladium | Cross-coupling (e.g., Kumada, Negishi, Suzuki-Miyaura) | mdpi.comeie.gruni-muenchen.de |

| Nickel | Cross-coupling (e.g., Kumada, Negishi) | eie.gruni-muenchen.de |

| Rhodium | C-H activation/Cross-coupling | sigmaaldrich.com |

| Vanadium | Oxidation | sigmaaldrich.com |

| Copper | Cross-coupling, Conjugate addition | nii.ac.jp |

| Iron | Cross-coupling, Lewis acid catalysis | sigmaaldrich.com |

Intramolecular Cyclization and Rearrangement Processes Involving the Alkenyl Moiety

The presence of the terminal double bond in this compound allows for a variety of intramolecular reactions, leading to the formation of cyclic products. These processes can proceed through different mechanistic pathways.

Radical cyclization of this compound can be initiated through single-electron transfer (SET) from the Grignard reagent to a suitable acceptor. ntu.edu.sglibretexts.org This process generates a hept-6-enyl radical, which can then undergo intramolecular cyclization. The SET mechanism is a common pathway in reactions involving organometallic reagents and organic electrophiles. ntu.edu.sgyoutube.com

The formation of radical intermediates can be influenced by the presence of transition metal catalysts or by electrochemical methods. ntu.edu.sgresearchgate.net For instance, the reaction of an enolate with an alkyl bromide can be mediated by a SET from the enolate to the bromide, forming an α-carbonyl radical and an alkyl radical, which then couple. ntu.edu.sg

In the context of ω-alkenyl radicals, such as the one derived from this compound, cyclization can lead to the formation of five- or six-membered rings. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo cyclization often being kinetically favored. For example, the 5-hexenyl radical is known to cyclize to form a cyclopentylmethyl radical. ntu.edu.sg

The use of hex-5-enylmagnesium bromide as a mechanistic probe has provided evidence for SET pathways in reactions with imines. psu.edu The observation of only the N-(hex-5-enyl) adduct, without any cyclized products, suggests that if a radical is formed, its lifetime is too short for cyclization to occur before it is trapped. psu.edu

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edustereoelectronics.org Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a σ-bond across a π-system. msu.edustereoelectronics.orglibretexts.org

While there is no direct evidence in the provided search results for this compound itself undergoing pericyclic or sigmatropic rearrangements, the alkenyl moiety has the potential to participate in such reactions under appropriate conditions or after conversion to a suitable substrate. For example, a Cope rearrangement is a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement of a 1,5-diene. libretexts.orglibretexts.org A Claisen rearrangement is a similar stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement of an allyl vinyl ether. libretexts.orglibretexts.org

These rearrangements are thermally or photochemically allowed based on the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. msu.edustereoelectronics.org For instance, a thermal stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement is allowed to proceed suprafacially. libretexts.org

The general principles of these rearrangements are well-established. msu.edustereoelectronics.orglibretexts.orglibretexts.orgnih.gov For a molecule containing the hept-6-enyl group to undergo a Cope or Claisen-type rearrangement, it would first need to be converted into a 1,5-diene or an allyl vinyl ether, respectively.

Radical Pathways (e.g., Single-Electron Transfer Mechanisms)

Hydromagnesiation and Related Addition Reactions to Unsaturated Substrates

Hydromagnesiation involves the addition of a Mg-H bond across an unsaturated bond, such as an alkene or alkyne. This process is a valuable method for the preparation of organomagnesium reagents from unsaturated hydrocarbons. thieme-connect.de The reaction is typically catalyzed by transition metal compounds, with titanium and zirconium complexes being particularly effective for the hydromagnesiation of conjugated dienes. thieme-connect.de

While this compound is the product of a reaction (between 7-bromo-1-heptene (B130210) and magnesium), it can also participate in addition reactions to other unsaturated substrates. As a Grignard reagent, it can add to the C=C double bonds of activated alkenes, such as those in conjugated systems or those influenced by a directing group. thieme-connect.de For example, allylic Grignard reagents can add to buta-1,3-diene. thieme-connect.de

The addition of this compound to aldehydes and ketones is a standard Grignard reaction, leading to the formation of secondary and tertiary alcohols, respectively. openmedicinalchemistryjournal.comucl.ac.uk The reactivity of the Grignard reagent can be influenced by the solvent and the presence of additives.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selectivity of reactions involving this compound is a critical aspect of its synthetic utility.

Chemoselectivity : This refers to the preferential reaction of the Grignard reagent with one functional group over another in a multifunctional molecule. For example, Grignard reagents typically add to aldehydes and ketones much faster than to esters or nitriles. thieme-connect.de In reactions with substrates containing multiple electrophilic sites, the inherent reactivity of the functional groups and the reaction conditions will determine the outcome.

Regioselectivity : This describes the preference for bond formation at one position over another. In addition reactions to α,β-unsaturated carbonyl compounds, this compound can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regioselectivity is influenced by factors such as the steric hindrance of the substrate and the Grignard reagent, the solvent, and the presence of catalysts like copper(I) salts, which generally favor 1,4-addition. nii.ac.jp In reactions with substituted pyridines, the position of addition to the ring can be directed by other substituents. psu.edu The regioselectivity of hydrobromination of alkenes can be controlled by using either copper(I) or iron(II) catalysts to favor anti-Markovnikov or Markovnikov addition, respectively. organic-chemistry.org

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another. In reactions with chiral substrates, such as chiral aldehydes or imines, the existing stereocenter can direct the approach of the Grignard reagent, leading to the formation of one diastereomer in excess. This is known as substrate-controlled stereoselectivity. For instance, the addition of organometallic reagents to imines derived from chiral auxiliaries like (S)-valinol can proceed with high diastereoselectivity. psu.edu The addition of pent-4-enylmagnesium bromide to a chiral sulfinyl imine has been shown to proceed with a diastereomeric ratio of 91:9. uni-regensburg.de

The table below provides examples of selective reactions involving alkenyl Grignard reagents.

| Reaction Type | Substrate | Reagent | Selectivity | Product | Reference |

| Addition | Chiral sulfinyl imine | pent-4-enylmagnesium bromide | Diastereoselective (91:9) | syn/anti-sulfinamide | uni-regensburg.de |

| Addition | (S)-N-[(2-pyridyl)methylene]-O-(trimethylsilyl)valinol | hex-5-enylmagnesium bromide | Regioselective (N-alkylation) | N-(hex-5-enyl) adduct | psu.edu |

| Addition | Isopropylidene-protected D-glyceraldehyde | pent-4-enylmagnesium bromide | Diastereoselective (75:25) | (S,R)- and (R,R)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)hept-6-en-1-ol | openmedicinalchemistryjournal.com |

| Cross-coupling | Secondary allylic phosphate | hexylmagnesium bromide (CuI catalyzed) | Regioselective (γ-attack) | Dec-2-ene | nii.ac.jp |

Strategic Applications of Hept 6 Enylmagnesium Bromide in Complex Organic Synthesis

Construction of Advanced Carbon Skeletons and Polyfunctionalized Molecules

Hept-6-enylmagnesium bromide serves as a powerful tool for the elaboration of complex carbon skeletons. Its nucleophilic nature enables it to participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. researchgate.net The presence of the terminal alkene functionality within the same molecule allows for subsequent intramolecular reactions, providing a pathway to cyclic and bicyclic systems. orgsyn.orgcolab.ws

The Grignard reagent's ability to react with a wide array of electrophiles, such as aldehydes, ketones, and esters, facilitates the introduction of the hept-6-enyl moiety into various molecular frameworks. geeksforgeeks.org This initial coupling is often followed by transformations that leverage the pendant alkene. For instance, ring-closing metathesis or radical cyclization can be employed to construct carbocyclic and heterocyclic rings. colab.ws

The preparation of polyfunctionalized molecules is another key application. sioc-journal.cnthieme-connect.comuni-muenchen.de By reacting this compound with functionalized electrophiles, molecules bearing multiple reactive sites can be assembled. For example, reaction with a nitrile followed by hydrolysis yields a ketone, introducing a carbonyl group alongside the terminal alkene. masterorganicchemistry.com This dual functionality allows for orthogonal chemical modifications at different points in a synthetic sequence. The development of methods for preparing functionalized Grignard reagents, such as those tolerant of ester or nitrile groups, has further expanded the scope of these applications. organic-chemistry.org

Table 1: Reactions of this compound for Carbon Skeleton Construction

| Electrophile | Product Type | Subsequent Transformation Example | Resulting Structure |

| Aldehyde | Secondary Alcohol | Oxidation & Cyclization | Cyclic Ketone |

| Ketone | Tertiary Alcohol | Dehydration & Ring-Closing Metathesis | Substituted Cycloalkene |

| Ester | Tertiary Alcohol | - | Diol derivative |

| Nitrile | Ketone (after hydrolysis) masterorganicchemistry.com | Wittig Reaction | Diene |

| Epoxide | Primary Alcohol | Tosylation & Intramolecular Alkylation | Tetrahydropyran derivative |

Synthetic Pathways to Natural Products and Biologically Relevant Compounds

The structural motifs accessible through the use of this compound are prevalent in numerous natural products and biologically active molecules. nih.gov The ability to construct both linear and cyclic frameworks makes it a valuable building block in total synthesis.

One notable application is in the synthesis of terpene and terpenoid-related structures. academie-sciences.fr The heptenyl chain can serve as a precursor to the characteristic carbon skeletons found in this class of natural products. For instance, the terminal alkene can be subjected to epoxidation, dihydroxylation, or ozonolysis to introduce oxygen-containing functional groups, which are common in bioactive terpenes.

Furthermore, the strategic use of this compound has been documented in the synthesis of alkaloids and other nitrogen-containing heterocyclic compounds. jyu.fi The Grignard reagent can be added to imines or their derivatives to introduce the side chain, which can then be manipulated to form piperidine, pyrrolidine, or other heterocyclic ring systems through intramolecular cyclization reactions. The synthesis of complex molecules like those found in contemporary drugs often relies on the assembly of key fragments, where Grignard reagents can play a crucial role. thieme-connect.comdokumen.pub

Role in the Synthesis of Material Science Precursors

The unique reactivity of this compound also extends to the field of materials science, where it can be used to synthesize precursors for advanced materials. numberanalytics.comsigmaaldrich.com Organometallic precursors are essential for creating materials with specific electronic, optical, or mechanical properties. numberanalytics.com

This compound can be employed in the synthesis of functionalized organosilanes. researchgate.net Reaction with chlorosilanes introduces the hept-6-enyl group onto a silicon atom. The resulting alkenylsilanes are versatile precursors for silicon-based polymers and hybrid organic-inorganic materials. The terminal double bond can be utilized for polymerization reactions, such as hydrosilylation or olefin metathesis, to create cross-linked networks or functionalized surfaces.

Moreover, this Grignard reagent can be used to create precursors for metal-containing nanomaterials. numberanalytics.com By reacting with metal halides, the hept-6-enyl group can be attached to a metal center. These organometallic complexes can then serve as single-source precursors in processes like chemical vapor deposition (CVD) or sol-gel synthesis to generate metal oxide or metal sulfide (B99878) nanoparticles with controlled size and composition. The organic fragment is designed to decompose under specific conditions, leaving behind the desired inorganic material. The selection of appropriate precursors is a critical step in the rational design and synthesis of new solid-state materials. nih.gov

Table 2: Applications in Material Science Precursor Synthesis

| Precursor Type | Synthetic Target | Potential Application |

| Alkenylsilanes | Silicon-based polymers, functionalized surfaces | Coatings, adhesives, electronic materials |

| Organometallic complexes | Metal oxide/sulfide nanoparticles | Catalysis, sensors, optoelectronics |

| Functionalized monomers | Specialty polymers | Membranes, drug delivery systems |

Methodological Advancements in Asymmetric Synthesis Utilizing Alkenyl Grignards

The development of asymmetric methods to control the stereochemical outcome of reactions is a major goal in modern organic synthesis. york.ac.uk Alkenyl Grignard reagents, including this compound, have been instrumental in the advancement of asymmetric transformations. mdpi.com

One key area is the asymmetric addition of the Grignard reagent to prochiral carbonyl compounds. byjus.com By employing chiral ligands or auxiliaries, it is possible to achieve high levels of enantioselectivity in the formation of chiral alcohols. These chiral alcohols are valuable intermediates in the synthesis of a wide range of enantiomerically pure compounds.

Furthermore, the terminal alkene of the hept-6-enyl group can participate in asymmetric cyclization reactions. For example, transition-metal-catalyzed intramolecular hydroacylation or carboamination can lead to the formation of chiral cyclic ketones or amines with high enantiomeric excess. nih.gov These methods often rely on the use of chiral phosphine (B1218219) ligands or other chiral catalysts to control the stereochemistry of the newly formed stereocenter. The ability to perform stereoselective and in some cases stereospecific reactions is crucial for producing a single desired stereoisomer. masterorganicchemistry.com The development of catalytic asymmetric methods is particularly important for creating stereogenic centers efficiently. rsc.org

The reaction of hex-5-enylmagnesium bromide, a closely related analogue, has been shown to proceed via a single-electron transfer (s.e.t.) mechanism in certain reactions, which can influence the stereochemical outcome. rsc.org Understanding these mechanistic details is crucial for designing new and improved asymmetric methodologies.

Analytical and Spectroscopic Methodologies for Hept 6 Enylmagnesium Bromide Research

Determination of Organomagnesium Reagent Concentration

The precise concentration of Grignard reagents like Hept-6-enylmagnesium bromide must be known to ensure stoichiometric control in chemical reactions. thieme-connect.de Since these reagents are prepared in-situ and can degrade over time, titration is a necessary step before use. thieme-connect.comlibretexts.org Several methods are available for this purpose, often involving the reaction of an aliquot of the Grignard solution with a known amount of a titrant, followed by back-titration or direct observation of an endpoint.

Common methods for the titration of Grignard reagents include:

Iodine Titration: One of the most common methods involves reacting the Grignard reagent with a solution of iodine in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). escholarship.org The Grignard reagent reacts with the iodine, and the endpoint is detected when the characteristic color of the iodine persists.

Acid-Base Titration: This method involves quenching a known volume of the Grignard reagent with an excess of a standardized acid solution (e.g., HCl or H₂SO₄). The unreacted acid is then back-titrated with a standardized base solution (e.g., NaOH) using a colorimetric indicator like phenolphthalein.

Titration with Salicylaldehyde Phenylhydrazone: This method provides a distinct color change at the endpoint. The Grignard reagent is added to a solution of the indicator until a persistent color change signals the complete reaction with the indicator.

The Love Method: A notable titration method developed by B. E. Love uses 2,2'-biquinoline (B90511) as an indicator. thieme-connect.com In the presence of the Grignard reagent, the solution is colored, and the endpoint is reached when the solution becomes colorless.

The choice of method depends on factors such as convenience, the presence of impurities, and the required accuracy.

Table 1: Common Titration Methods for Grignard Reagents

| Titration Method | Principle | Endpoint Detection | Reference |

| Iodine Titration | R-MgX + I₂ → R-I + MgXI | Persistent brown/violet color of excess I₂ | escholarship.org |

| Acid-Base Back-Titration | R-MgX + H₂O → R-H + Mg(OH)X followed by neutralization of excess acid. | Color change of indicator (e.g., phenolphthalein) | libretexts.org |

| Salicylaldehyde phenylhydrazone | Deprotonation of the indicator by the Grignard reagent. | Sharp color change of the indicator. | N/A |

| Love Method | Formation of a colored complex between the Grignard reagent and the indicator. | Disappearance of color upon consumption of the Grignard reagent. | thieme-connect.com |

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods are indispensable for the structural elucidation of both stable products and transient intermediates in reactions involving this compound. rsc.orgrsc.org Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize the final products of Grignard additions. walisongo.ac.id

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the product molecules. walisongo.ac.id For instance, in the reaction of this compound with an aldehyde, the appearance of new signals corresponding to the alcohol proton and the modified alkyl chain confirms the successful reaction.

IR spectroscopy is used to identify functional groups. walisongo.ac.id The disappearance of the carbonyl (C=O) stretching band of an aldehyde or ketone starting material and the appearance of a broad O-H stretching band in the product spectrum are characteristic of a successful Grignard addition. masterorganicchemistry.com

More advanced spectroscopic studies can shed light on reaction mechanisms. The reaction of hex-5-enylmagnesium bromide, a close analog of this compound, with 2-methoxy-1-nitronaphthalene (B3031550) has been studied to probe the reaction mechanism. psu.edu The formation of both the expected uncyclized product (4-(hex-5-enyl)-2-methoxy-1-nitronaphthalene) and a cyclized product (4-cyclopentylmethyl-2-methoxy-1-nitronaphthalene) was observed. The ratio of these products was dependent on the reaction temperature. This outcome provides strong evidence for a single-electron transfer (s.e.t.) mechanism, which proceeds through a hex-5-enyl radical intermediate that can either couple directly or first cyclize to a cyclopentylmethyl radical before coupling. psu.edu The study of such radical intermediates is a key area where advanced spectroscopic techniques are applied. rsc.org

Table 2: Spectroscopic Techniques in Grignard Reaction Analysis

| Technique | Application | Information Obtained | Reference(s) |

| ¹H and ¹³C NMR | Product structure elucidation | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | walisongo.ac.iduni-regensburg.de |

| Infrared (IR) Spectroscopy | Functional group analysis | Presence or absence of key functional groups (e.g., C=O, O-H). | walisongo.ac.id |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular weight of products and fragments, aiding in identification. | walisongo.ac.id |

| UV-Vis Spectroscopy | Study of colored intermediates/products | Detection and quantification of species that absorb UV or visible light. | rsc.org |

| Electron Spin Resonance (ESR) | Detection of radical intermediates | Direct observation and characterization of paramagnetic species like radical intermediates in s.e.t. mechanisms. | psu.edu |

Chromatographic Methods for Product Separation and Purity Analysis

Following a reaction with this compound, the crude product mixture often contains unreacted starting materials, the desired product, and various byproducts. Chromatographic techniques are essential for separating the components and assessing the purity of the isolated product.

Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative technique used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. walisongo.ac.id By spotting the reaction mixture on a TLC plate and developing it with an appropriate eluent, one can visualize the separation of different components.

Column Chromatography (Flash Chromatography): This is the most common method for purifying products from Grignard reactions on a preparative scale. uni-regensburg.degoogle.com The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product. For example, flash-silica chromatography has been successfully used to separate diastereomeric products resulting from the addition of Grignard reagents to chiral substrates. uni-regensburg.de

Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. walisongo.ac.id A sample is vaporized and injected into a long, thin column. An inert carrier gas moves the sample through the column, and separation occurs based on the boiling points and interactions of the components with the column's stationary phase. GC can be used to determine the purity of a product and to quantify the components in a mixture.

Supercritical Fluid Chromatography (SFC): For the separation of chiral compounds, chiral SFC is a valuable technique. It has been employed to separate enantiomers of products resulting from cross-coupling reactions. escholarship.org

Table 3: Chromatographic Methods for Post-Reaction Workup

| Method | Purpose | Principle of Separation | Reference(s) |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Differential partitioning between a planar stationary phase and a mobile liquid phase. | walisongo.ac.id |

| Flash Column Chromatography | Product purification and isolation | Differential adsorption to a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | uni-regensburg.degoogle.com |

| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a column, based on volatility. | walisongo.ac.id |

| Supercritical Fluid Chromatography (SFC) | Separation of chiral compounds | Partitioning between a supercritical fluid mobile phase and a stationary phase. | escholarship.org |

Future Prospects and Emerging Research Directions for Alkenyl Grignard Reagents

Integration with Flow Chemistry and Continuous Manufacturing Processes

The integration of Grignard reactions into flow chemistry and continuous manufacturing processes represents a significant leap forward in chemical production, offering enhanced safety, scalability, and consistency. While specific studies on Hept-6-enylmagnesium bromide in flow systems are not yet prevalent in the literature, the general principles and advantages observed for other Grignard reagents are directly applicable.

Continuous stirred-tank reactors (CSTRs) have been effectively employed for the synthesis of Grignard reagents, a methodology that could be readily adapted for this compound. gordon.edu This approach minimizes the hazards associated with the often highly exothermic formation of Grignard reagents by maintaining a small reaction volume at any given time. gordon.edu Experts in the field suggest that flow chemistry is particularly advantageous for handling reactions with challenging conditions, such as those that are highly exothermic or involve unstable intermediates, which is often the case with Grignard reagents. The improved heat and mass transfer in flow reactors allows for precise temperature control, which can suppress the formation of byproducts and enhance the selectivity of reactions involving species like this compound. rsc.org

The benefits of continuous processing for Grignard reactions are clear:

Enhanced Safety: Small reactor volumes mitigate the risks of thermal runaways. gordon.edu

Improved Scalability: Scaling up production is more straightforward and predictable compared to batch processes.

Increased Consistency: Continuous monitoring and control lead to a more uniform product quality.

Reduced Waste: Optimized reaction conditions and fewer side reactions contribute to a lower process mass intensity (PMI). gordon.edu

The application of these principles to the synthesis and subsequent reactions of this compound is a promising area for future research, potentially enabling its wider use in industrial applications.

Development of Greener Synthetic Pathways and Sustainable Applications

The push towards "green chemistry" has spurred significant research into developing more environmentally benign synthetic methods. For Grignard reagents like this compound, a primary focus has been on replacing traditional ethereal solvents, which are often hazardous and difficult to dispose of.

Greener Solvent Alternatives:

Research has identified several promising green solvents for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, has emerged as a superior alternative to tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O). rsc.orgumb.edusigmaaldrich.com Studies have shown that 2-MeTHF can suppress the formation of Wurtz coupling byproducts, a common issue in Grignard reactions. rsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another green solvent that has shown potential, although in some evaluations it has been found to be inferior to 2-MeTHF for certain aryl Grignard reactions. rsc.org

Interactive Table: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Suppresses Wurtz coupling, higher boiling point, less prone to peroxide formation, immiscible with water. rsc.orgsigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Petroleum-based | Resistant to peroxide formation, forms an azeotrope with water for easier drying. rsc.orgrsc.org |

| Tetrahydrofuran (THF) | Petroleum-based | Traditional solvent, good solubility for many Grignard reagents. |

| Diethyl ether (Et2O) | Petroleum-based | Traditional solvent, volatile. |

Mechanochemical Synthesis:

A revolutionary approach to greening Grignard synthesis is the use of mechanochemistry, specifically ball-milling. This technique can drastically reduce or even eliminate the need for organic solvents. sciencedaily.comhokudai.ac.jp By mixing the reactants in a ball mill, it is possible to generate Grignard reagents in a paste-like form with minimal solvent. hokudai.ac.jp This method not only reduces hazardous waste but also overcomes solubility issues, potentially allowing for the synthesis of new Grignard reagents from previously inaccessible starting materials. sciencedaily.comhokudai.ac.jp The application of mechanochemistry to the synthesis of this compound could represent a significant step towards a more sustainable production process.

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational chemistry has become an invaluable tool for elucidating the complex mechanisms of chemical reactions. For Grignard reagents, theoretical studies, particularly those using Density Functional Theory (DFT), have provided deep insights into their behavior in solution and their reaction pathways. researchgate.netrsc.orgacs.org

Understanding Grignard Reaction Mechanisms:

A key area of investigation is the competition between the polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. researchgate.netacs.org DFT calculations have shown that the nature of the Grignard reagent and the substrate determines the preferred pathway. For instance, with bulky alkyl groups or conjugated carbonyl substrates, the SET mechanism may be favored. rsc.org

Computational models have also been crucial in understanding the Schlenk equilibrium, which describes the various species present in a Grignard solution (e.g., RMgX, R2Mg, and MgX2). acs.org Ab initio molecular dynamics (AIMD) simulations have provided a dynamic picture of how the solvent influences this equilibrium. acs.org

Modeling this compound:

While specific computational studies on this compound are not widely reported, the established theoretical frameworks can be applied to predict its reactivity. Key aspects that could be investigated include:

Conformational Analysis: The flexible seven-carbon chain of this compound can adopt various conformations, which could influence its reactivity. Computational methods can determine the most stable conformations and their relative energies.

Intramolecular Interactions: The presence of the terminal double bond in this compound introduces the possibility of intramolecular interactions or reactions, such as cyclization. Theoretical modeling can explore the feasibility and energetics of such pathways.

Reaction Pathways: DFT calculations can be used to model the transition states for reactions of this compound with various electrophiles, providing insights into the reaction mechanism and predicting product distributions. dtu.dk

Exploration of New Catalytic Systems for Enhanced Selectivity

To improve the efficiency and selectivity of Grignard reactions, researchers are actively exploring new catalytic systems that are not only effective but also more sustainable.

Iron and Manganese Catalysis:

There is a growing interest in using catalysts based on earth-abundant and less toxic metals like iron and manganese as alternatives to traditional palladium and nickel catalysts. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgacs.org Iron-catalyzed cross-coupling reactions have been shown to be effective for a range of Grignard reagents and electrophiles. organic-chemistry.orgacs.org Similarly, manganese-catalyzed cross-coupling reactions offer a promising alternative, with studies showing stereospecific coupling of aryl Grignard reagents with alkenyl halides. organic-chemistry.org These systems could be applied to reactions involving this compound to achieve selective C-C bond formation.

Additives for Enhanced Selectivity:

In addition to transition metal catalysts, certain additives have been found to significantly enhance the selectivity of Grignard additions. For example, lanthanum chloride-lithium chloride (LaCl3·2LiCl) has been shown to promote the selective 1,2-addition of Grignard reagents to ketones, suppressing competing enolization reactions. sigmaaldrich.com The use of such additives in reactions with this compound could provide a powerful tool for controlling the outcome of its additions to carbonyl compounds. Zinc(II) salts have also been used to catalyze the regioselective 1,4-conjugate addition of Grignard reagents to nitrodienes. acs.orgnih.gov

Interactive Table: Modern Catalytic Systems and Additives for Grignard Reactions

| Catalyst/Additive | Metal | Reaction Type | Key Advantages |

| Iron Catalysts (e.g., FeCl3) | Iron | Cross-Coupling | Inexpensive, low toxicity, environmentally friendly. organic-chemistry.orgacs.org |

| Manganese Catalysts (e.g., MnCl2) | Manganese | Cross-Coupling | Stereospecific coupling, alternative to iron and palladium. organic-chemistry.org |

| LaCl3·2LiCl | Lanthanum | 1,2-Addition | Suppresses enolization, enhances selectivity for 1,2-addition. sigmaaldrich.com |

| Zinc(II) Salts (e.g., ZnCl2) | Zinc | Conjugate Addition | Promotes regioselective 1,4-addition. acs.orgnih.gov |

The exploration of these novel catalytic systems holds significant promise for expanding the synthetic utility of this compound, enabling more selective and sustainable chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Hept-6-enylmagnesium bromide, and how can reaction efficiency be maximized?

- Methodological Answer : this compound is synthesized via the reaction of 6-bromo-1-heptene with magnesium metal under anhydrous conditions. Key parameters include:

- Solvent selection : Use dry ethers (e.g., THF or diethyl ether) to stabilize the Grignard intermediate .

- Inert atmosphere : Maintain nitrogen or argon to prevent hydrolysis or oxidation .

- Magnesium activation : Pre-treat magnesium with iodine or mechanical scraping to enhance reactivity .

- Monitor reaction initiation via exothermic behavior and visual turbidity. Quench aliquots with deuterated water for <sup>1</sup>H NMR analysis to confirm formation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid synthetic fabrics .

- Fire hazards : Store away from ignition sources; use CO2 or dry powder extinguishers for fires .

- Spill management : Neutralize spills with dry sand or inert adsorbents; avoid water to prevent violent reactions .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from flammable vapors .

Q. How does this compound react with carbonyl compounds, and what factors influence product selectivity?

- Methodological Answer : The reagent adds nucleophilically to carbonyl carbons, forming secondary alcohols after protonation. Key considerations:

- Substrate steric effects : Bulky carbonyl groups (e.g., ketones vs. aldehydes) may slow reaction kinetics .

- Temperature control : Low temperatures (−78°C) minimize side reactions (e.g., enolization) .

- Quenching method : Use saturated NH4Cl(aq) for controlled protonation; monitor pH to avoid over-acidification .

Advanced Research Questions

Q. How can competing side reactions (e.g., β-hydride elimination) be suppressed during asymmetric syntheses using this compound?

- Methodological Answer :

- Solvent polarity : Use THF over diethyl ether to stabilize transition states and reduce β-hydride shifts .

- Additives : Introduce chiral ligands (e.g., (-)-sparteine) to direct stereochemistry and stabilize intermediates .

- Temperature gradients : Perform reactions at −40°C to slow elimination pathways while maintaining reactivity .

- In situ monitoring : Employ FT-IR or <sup>13</sup>C NMR to detect early signs of side products .

Q. What analytical techniques are suitable for real-time monitoring of this compound reactivity in complex reaction mixtures?

- Methodological Answer :

- Capillary electrophoresis (CE) : Optimize buffer systems (e.g., borate buffers) to resolve bromide ions and track reagent consumption .

- Gas chromatography (GC) : Derivatize aliquots with trimethylsilyl chloride to quantify unreacted starting material .

- Raman spectroscopy : Detect C-Mg vibrational modes (~500 cm<sup>−1</sup>) to assess reagent stability under varying conditions .

Q. How can experimental designs be optimized to study the kinetics of this compound in multi-step syntheses?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and stoichiometry .

- Sampling protocols : Collect time-point aliquots under inert conditions via syringe cannulation; quench immediately for analysis .

- Kinetic modeling : Apply pseudo-first-order approximations to derive rate constants for nucleophilic addition steps .

- Comparative studies : Benchmark against analogous Grignard reagents (e.g., allylmagnesium bromide) to identify structure-reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.